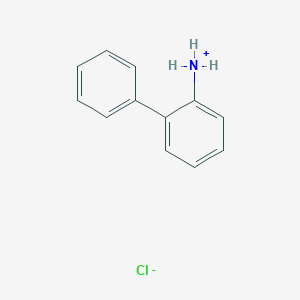

2-Biphenylamine, hydrochloride

Description

Significance and Context in Organic Synthesis

In organic synthesis, 2-biphenylamine, hydrochloride and its parent compound, 2-aminobiphenyl (B1664054), are valuable precursors. chemicalbook.com They are instrumental in the creation of a wide array of organic molecules. One of the most prominent applications is in the synthesis of carbazole (B46965) and its derivatives, which are important motifs in pharmacologically active compounds and electronic materials. chemicalbook.com

Furthermore, 2-aminobiphenyl derivatives are key components in the generation of palladacycles, which have emerged as highly efficient precatalysts for cross-coupling reactions. chemicalbook.comacs.org These reactions, such as the Suzuki-Miyaura coupling, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures under mild conditions. acs.orgchemicalbook.com The hydrochloride salt is often utilized in the purification process of these amines, where it can be precipitated from solution by introducing hydrogen chloride gas. google.compatsnap.comgoogle.com

Historical Perspectives on Biphenylamine Chemistry

The chemistry of biphenyl (B1667301) derivatives has a rich history dating back over a century and a half. rsc.org Early methods for creating the biphenyl scaffold included reactions like the Wurtz-Fittig reaction, which involved the coupling of aryl halides. rsc.org The Ullmann reaction, discovered in 1901, provided another pathway for synthesizing substituted biphenyls. rsc.org

The parent compound of the broader class, diphenylamine, was discovered in 1864 and was later found to be a useful reagent for detecting nitrates and nitrites. wikipedia.org The development of cross-coupling reactions in the latter half of the 20th century, such as those developed by Suzuki and Negishi, revolutionized the synthesis of biphenyls, offering highly efficient and selective methods. rsc.org These advancements paved the way for the synthesis and exploration of a vast number of biphenylamines, including 2-aminobiphenyl and its derivatives, for various applications. google.com

Scope and Research Objectives for this compound

Current and future research involving this compound is focused on several key areas. A primary objective is the development of novel and more efficient synthetic methodologies for creating complex molecules using this compound as a starting material. palamuruuniversity.ac.in This includes its use in the synthesis of active pharmaceutical ingredients (APIs). For instance, derivatives of 2-aminobiphenyl are crucial intermediates in the production of fungicides like boscalid. google.comgoogle.com

Researchers are also exploring the biological activities of compounds derived from 2-biphenylamine. ontosight.ai The biphenyl scaffold is present in various biologically active natural products, and synthetic derivatives are being investigated for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.airsc.org Another area of research focuses on its application in materials science, where it can be a component in the development of new polymers and materials with specific optical or electronic properties. ontosight.ai The hydrochloride salt itself is a subject of study for its physical properties and its role in purification and handling of the parent amine. google.comprepchem.com

Interactive Data Table: Properties of 2-Aminobiphenyl

| Property | Value | Source |

| IUPAC Name | 2-phenylaniline | nih.gov |

| Molecular Formula | C12H11N | chemicalbook.com |

| Molecular Weight | 169.22 g/mol | chemicalbook.com |

| Appearance | Colorless or purplish crystals | nih.gov |

| Melting Point | 53 °C (127 °F; 326 K) | wikipedia.org |

| Boiling Point | 302 °C (576 °F; 575 K) | wikipedia.org |

| Solubility in Water | Low | solubilityofthings.com |

| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene | chemicalbook.com |

| CAS Number | 90-41-5 | chemicalbook.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-phenylphenyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N.ClH/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYYXPLERUSFAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2185-92-4 | |

| Record name | [1,1′-Biphenyl]-2-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2185-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-BIPHENYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJN76WY88A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Biphenylamine, Hydrochloride and Its Derivatives

Direct Synthetic Routes to 2-Biphenylamine, Hydrochloride

Direct routes typically involve the formation of the 2-Biphenylamine structure through a sequence of chemical transformations, starting from readily available precursors.

Several multi-step methods have been established for the synthesis of 2-aminobiphenyl (B1664054). A common and traditional approach is the reduction of 2-nitrobiphenyl. chemicalbook.comorgsyn.org This transformation can be accomplished using various reducing agents, including catalytic hydrogenation or metal-acid systems like stannous chloride with hydrochloric acid, or iron in the presence of an acid. chemicalbook.comorgsyn.org

Another notable multi-step synthesis starts from substituted 9-fluorenone. google.com This pathway involves an initial reaction under alkaline conditions, followed by acyl halogenation, an ammoniation step, and finally a Hofmann degradation reaction to furnish the 2-aminobiphenyl derivative. google.com A more novel approach involves the reaction of a polyaniline derivative with a phenylhydrazine derivative, catalyzed by a phthalocyanine metal complex. google.com

The specific reagents and conditions are critical for the success of these multi-step syntheses. For instance, the reduction of 2-nitrobiphenyl using stannous chloride is typically performed by refluxing the reactants in ethanol for several hours. chemicalbook.com Following the reduction, the reaction mixture is made strongly alkaline to liberate the free amine. chemicalbook.com

The synthesis route commencing from 9-fluorenone employs a sequence of carefully controlled steps. The final Hofmann degradation, for example, involves the dropwise addition of a hypohalite solution at low temperatures (0-10°C), followed by warming to 40-50°C for 2 to 6 hours to complete the reaction. google.com

The table below summarizes the conditions for a selection of these direct synthetic methods.

Table 1: Reagents and Conditions for Multi-Step Syntheses of 2-Biphenylamine| Starting Material | Key Reagents | Solvent(s) | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| 2-Nitrobiphenyl | Stannous chloride, 40% Liquid alkali | Ethanol | Reflux (Water bath) | 3 hours | Not specified |

| Substituted 9-Fluorenone | 1. Base 2. Acylating agent 3. Ammonia 4. Hypohalite | Various | Various | Multi-stage | 78-80% |

| Polyaniline derivative | Phenylhydrazine derivative, FePC or CuPc catalyst | Methanol or Acetic acid | 20-80 °C | Not specified | up to 84% |

Once the free base, 2-aminobiphenyl, is synthesized and isolated, it is converted to its hydrochloride salt for improved stability and handling. A common and effective method for this conversion involves dissolving the crude 2-aminobiphenyl in a suitable organic solvent, such as ethyl acetate. google.com The solution is then cooled, typically in an ice water bath, while dry hydrogen chloride gas is bubbled through it. google.com This process leads to the precipitation of 2-aminobiphenyl hydrochloride as a solid, which can then be easily collected by suction filtration. google.com

To obtain the pure free base from the salt, the 2-aminobiphenyl hydrochloride is dissolved in water, and the pH is adjusted to 10-11 with a base like ammonia water. This neutralizes the salt and precipitates the pure 2-aminobiphenyl, which can be collected by filtration. google.com

Advanced Coupling Reactions in Biphenylamine Synthesis

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds efficiently. These methods are widely applied to the synthesis of 2-biphenylamine and its derivatives.

The Suzuki–Miyaura cross-coupling reaction is a powerful and versatile method for forming the biaryl linkage central to the 2-biphenylamine structure. researchgate.netnih.gov This palladium-catalyzed reaction typically couples an aryl halide with an arylboronic acid. chemicalbook.comuliege.be For the synthesis of 2-aminobiphenyl, this could involve the reaction of 2-bromoaniline with phenylboronic acid, or 2-aminophenylboronic acid with a bromobenzene.

The efficacy of the Suzuki–Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. uliege.beacs.org For example, using a palladium complex with a bulky, electron-rich phosphine ligand like SPhos has been shown to confer exceptional activity, enabling reactions at low catalyst loadings and even at room temperature. acs.org In some cases, to prevent side reactions or catalyst deactivation, the amine functional group of the aniline reactant is temporarily protected, for example, as a trifluoroacetamide. uliege.be

Table 2: Exemplary Conditions for Suzuki-Miyaura Synthesis of Biphenylamines

| Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| Aryl Halide (generic) | Arylboronic acid (generic) | Palladium complex (1 mol%) | K₂CO₃ | DMF / H₂O | 60 °C |

| Aryl Bromide | Arylboronic acid | Pd(OAc)₂ / XPhos | - | - | Room Temp or 40 °C |

| 4-Bromo-2,6-dimethylaniline | Phenylboronic acid derivatives | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 100 °C |

| Aryl Bromide | Arylboronic acid | Pd(OH)₂ | K₃PO₄ | Ethanol | 65 °C |

The Ullmann and Chan–Lam reactions are copper-catalyzed methods for forming carbon-nitrogen bonds, providing alternative strategies for synthesizing biphenylamine derivatives.

The Ullmann condensation (specifically, the Goldberg reaction variation for C-N coupling) involves the reaction of an aryl halide with an amine in the presence of a copper catalyst. wikipedia.org Traditionally, this reaction required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgwikipedia.org However, modern advancements have introduced milder conditions. For example, using copper(I) iodide (CuI) as a catalyst in deep eutectic solvents allows the reaction to proceed at much lower temperatures (60–100°C) without the need for additional ligands. nih.gov This method can be used to synthesize N-substituted biphenylamines by reacting a biphenyl (B1667301) halide with a desired amine.

The Chan–Lam amination offers another mild, copper-catalyzed route for C-N bond formation. wikipedia.orgst-andrews.ac.uk This reaction couples an amine with an arylboronic acid. wikipedia.org A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and is tolerant of air, making it operationally simple. wikipedia.orgorganic-chemistry.org Classic conditions employ a stoichiometric amount of copper(II) acetate [Cu(OAc)₂] with a base like triethylamine (Et₃N) in a solvent such as dichloromethane. st-andrews.ac.uk This approach is particularly useful for creating a library of diverse biphenylamine derivatives by reacting a common biphenylboronic acid with various amines. nih.gov

Negishi, Kumada, and Stille Coupling Strategies

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and several named reactions are particularly useful for the synthesis of the 2-biphenylamine scaffold. These methods typically involve the coupling of an aryl halide or triflate with an organometallic reagent in the presence of a transition metal catalyst.

The Negishi coupling reaction joins organic halides or triflates with organozinc compounds, catalyzed by nickel or palladium complexes. This reaction is noted for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. researchgate.net For the synthesis of 2-biphenylamine derivatives, this could involve the coupling of a 2-haloaniline derivative with an arylzinc reagent or the coupling of an aniline derivative bearing a zinc halide with an aryl halide. The versatility of the Negishi coupling makes it a valuable method for creating unsymmetrical biaryls in good yields. researchgate.net

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, with a nickel or palladium catalyst. google.com This was one of the first catalytic cross-coupling methods developed and remains a cost-effective option for synthesizing unsymmetrical biaryls, especially on an industrial scale. google.com A key advantage is the direct use of Grignard reagents, which can be prepared from the corresponding organic halides. google.com However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. researchgate.net

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by palladium. nih.gov A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. nih.gov Specifically, the use of ortho-stannylated aniline reagents allows for the direct introduction of the 2-aminophenyl group in a single step. nih.gov These organostannane reagents have proven to be robust and can be coupled with various aryl halides under neutral conditions. nih.gov The inclusion of copper(I) salts can enhance the reactivity of the Stille coupling, particularly with less reactive aryl bromides. nih.gov

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages | Limitations |

|---|---|---|---|---|

| Negishi | Organozinc | Palladium or Nickel | High functional group tolerance, versatile for different carbon hybridizations. researchgate.net | Organozinc reagents can be moisture sensitive. |

| Kumada | Grignard (Organomagnesium) | Palladium or Nickel | Cost-effective, uses readily available Grignard reagents. google.com | Limited functional group tolerance due to high reactivity of Grignard reagents. researchgate.net |

| Stille | Organotin | Palladium | Organostannanes are stable to air and moisture, wide functional group compatibility. nih.gov | Toxicity of organotin compounds. |

Palladium, Nickel, Copper, Iron, and Cobalt Catalysis in C-N and C-C Bond Formation

The formation of the biphenyl backbone (C-C bond) and the introduction of the amino group or its derivatives (C-N bond) heavily rely on transition metal catalysis.

Palladium Catalysis: Palladium complexes are among the most powerful and versatile catalysts for both C-C and C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone for the synthesis of arylamines from aryl halides and amines. google.comlibretexts.org This methodology is highly efficient for creating the C-N bond in 2-biphenylamine derivatives. Furthermore, palladium palladacycles derived from 2-aminobiphenyl have been identified as highly active precatalysts for a wide range of cross-coupling reactions, including Suzuki-Miyaura and C-N couplings. researchgate.netsemanticscholar.org These precatalysts offer high reactivity and selectivity under mild reaction conditions. google.com

Nickel Catalysis: Nickel catalysts offer a more economical alternative to palladium for cross-coupling reactions. They are effective in both Kumada-type C-C couplings and C-N amination reactions. google.com Recent advancements have led to the development of nickel-catalyzed amination of aryl halides that proceed under mild conditions. researchgate.net Electrochemical methods that generate catalytic nickel species in situ have also been reported, providing a simpler approach to C-N cross-couplings. researchgate.net Nickel pincer complexes have also shown high turnover numbers for the amination of various aryl halides with both primary and secondary amines. researchgate.net

Copper Catalysis: Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, is a classical method for the synthesis of arylamines. Modern variations of this reaction utilize various ligands to facilitate the coupling of aryl halides with a wide range of amines, amides, and N-heterocycles under milder conditions. nih.govresearchgate.netrsc.org Copper catalysis is also effective for the aerobic oxidative coupling of amines and H-phosphonates to form phosphoramidates. orientjchem.org

Iron and Cobalt Catalysis: Iron and cobalt are emerging as sustainable and cost-effective catalysts for cross-coupling reactions. While less common than palladium and nickel for the synthesis of 2-biphenylamine, their potential is significant. Iron-catalyzed Negishi-type couplings have been developed for olefin synthesis. Cobalt-catalyzed C-C and C-N coupling reactions have also been reported, demonstrating good functional group tolerance and proceeding under mild conditions. wikipedia.orgnih.govsemanticscholar.orgwikipedia.org For instance, cobalt catalysis can be used for the amination of functionalized arylzinc reagents with N-chloroamines. wikipedia.org

| Metal Catalyst | Primary Application | Key Features |

|---|---|---|

| Palladium | C-C and C-N Coupling (e.g., Suzuki, Buchwald-Hartwig) | High activity, broad substrate scope, good functional group tolerance. google.comlibretexts.orggoogle.com |

| Nickel | C-C and C-N Coupling (e.g., Kumada, Amination) | Cost-effective alternative to palladium, effective for a range of transformations. researchgate.netresearchgate.net |

| Copper | C-N Coupling (Ullmann Condensation) | Classical method, useful for coupling with amines, amides, and heterocycles. nih.govresearchgate.netrsc.org |

| Iron | C-C and C-N Coupling | Emerging sustainable catalyst, potential for various cross-coupling reactions. |

| Cobalt | C-C and C-N Coupling | Cost-effective, good functional group tolerance in specific applications. wikipedia.orgnih.govsemanticscholar.orgwikipedia.org |

Functionalization and Derivatization Strategies

Once the 2-biphenylamine scaffold is synthesized, it can be further modified to introduce a variety of functional groups, leading to a wide array of derivatives with diverse properties.

Amination and Amide Formation Reactions

The primary amino group of 2-biphenylamine is a key site for functionalization. It can undergo further amination reactions, such as N-alkylation or N-arylation, to produce secondary or tertiary amines. These reactions often employ methodologies similar to those used for the initial C-N bond formation, such as the Buchwald-Hartwig amination. researchgate.net

Amide formation is a straightforward and common derivatization of 2-biphenylamine. This is typically achieved through the condensation reaction of 2-biphenylamine with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. wikipedia.orggoogle.com The reaction with acid chlorides, for example, proceeds readily to yield N-substituted (biphenyl) amides. wikipedia.orggoogle.com A general procedure for the synthesis of amides involves the direct condensation of carboxylic acids and amines in the presence of a coupling agent like TiCl₄.

Synthesis of Schiff Bases and Related Imines

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are synthesized through the condensation of a primary amine with an aldehyde or a ketone. orientjchem.org This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the imine. orientjchem.org 2-Biphenylamine, being a primary amine, readily reacts with various aromatic and aliphatic aldehydes and ketones to form the corresponding Schiff base derivatives. These reactions are often catalyzed by an acid. orientjchem.org The formation of the azomethine group (-C=N-) is a key feature of these compounds.

Introduction of Phosphorous and Silyl Groups

The amino group of 2-biphenylamine can also be functionalized with phosphorus-containing groups. A common class of such derivatives are phosphoramidates, which contain a P-N bond. nih.gov These can be synthesized through several routes, including the copper-catalyzed aerobic oxidative coupling of amines with H-phosphonates or via the reaction of amines with chlorinating agents and a phosphorus source. nih.govorientjchem.org Another approach involves the reaction of amines with phosphorus halides, such as PCl₃ or POCl₃, to form phosphoramidites or phosphoramides, respectively.

The introduction of silyl groups, or silylation, onto the amino group of 2-biphenylamine can be achieved using various silylating agents. Common reagents include trimethylsilyl chloride (TMSCl), hexamethyldisilazane (HMDS), and bis(trimethylsilyl)acetamide (BSA). These reactions typically involve the replacement of the active hydrogen on the nitrogen atom with a silyl group, often in the presence of a base to neutralize the generated acid. The resulting silylated amines can serve as protected intermediates in further synthetic transformations.

Halogenation and Chloromethylation Reactions

The aromatic rings of 2-biphenylamine can be functionalized through electrophilic substitution reactions, such as halogenation. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Therefore, direct bromination or iodination of 2-biphenylamine is expected to yield polyhalogenated products. researchgate.net Selective halogenation can be achieved by using specific halogenating agents and controlling the reaction conditions. For instance, the bromination of anilines can be performed using reagents like N-bromosuccinimide (NBS) or molecular bromine in the presence of a catalyst. researchgate.net

Chloromethylation introduces a chloromethyl group (-CH₂Cl) onto the aromatic ring, which is a useful handle for further functionalization. This reaction is typically carried out using formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride. For biphenyl compounds, chloromethylation can be catalyzed by group 3 and 4 metal triflates. researchgate.net The reaction conditions can be optimized to favor mono- or di-chloromethylation. researchgate.net

Table of Compounds

| Compound Name | Synonym(s) | Role in Article |

|---|---|---|

| 2-Biphenylamine | 2-Aminobiphenyl | Core subject of the article |

| This compound | 2-Aminobiphenyl hydrochloride | Salt form of the core compound |

| Negishi Coupling Reagents | Organozinc compounds | Reactants in Negishi coupling |

| Kumada Coupling Reagents | Grignard reagents, Organomagnesium compounds | Reactants in Kumada coupling |

| Stille Coupling Reagents | Organotin compounds, Organostannanes | Reactants in Stille coupling |

| Palladium Palladacycles | - | Catalysts for cross-coupling reactions |

| Buchwald-Hartwig Amination Reagents | Aryl halides, Amines | Reactants in palladium-catalyzed amination |

| Ullmann Condensation Reagents | Aryl halides, Amines/Amides | Reactants in copper-catalyzed amination |

| Schiff Bases | Imines, Azomethines | Derivatives of 2-biphenylamine |

| Phosphoramidates | - | Phosphorus-containing derivatives |

| Trimethylsilyl chloride | TMSCl | Silylating agent |

| Hexamethyldisilazane | HMDS | Silylating agent |

| Bis(trimethylsilyl)acetamide | BSA | Silylating agent |

| N-Bromosuccinimide | NBS | Brominating agent |

Stereoselective Synthesis and Chiral Biphenylamine Derivatives

The synthesis of chiral biphenylamine derivatives is a significant area of research, primarily due to the prevalence of axially chiral biaryl motifs in natural products, pharmaceuticals, and as privileged ligands in asymmetric catalysis rsc.org. This chirality, known as atropisomerism, arises from restricted rotation around the single bond connecting the two aryl rings, leading to stable, non-interconverting enantiomers nih.gov. The development of stereoselective methods to control this axial chirality is crucial for accessing enantiomerically pure biphenylamines.

Modern synthetic strategies have increasingly moved towards catalytic asymmetric methods, which offer high efficiency and enantioselectivity. Key approaches include transition metal-catalyzed cross-coupling, C-H functionalization, and organocatalysis. These methods represent a significant advancement over classical resolution techniques, providing direct access to the desired chiral molecules nih.govresearchgate.net.

Transition Metal-Catalyzed Methodologies

Transition metal catalysis is a cornerstone for the atroposelective synthesis of biaryls, including biphenylamine precursors. Palladium, nickel, and cobalt-based catalytic systems have been particularly effective.

Asymmetric Cross-Coupling Reactions: The Suzuki-Miyaura coupling reaction is a powerful tool for constructing the biaryl backbone. The use of novel chiral monophosphine ligands in palladium-catalyzed Suzuki-Miyaura coupling has enabled the synthesis of various axially chiral biphenyl products in high yields and with excellent enantioselectivity researcher.life. Another classic method, the Ullmann coupling, has also been adapted for asymmetric synthesis. For instance, a nickel-catalyzed enantioselective reductive Ullmann coupling of ortho-chlorinated aryl aldehydes has been achieved using a chiral 2,2'-bipyridine ligand, affording axially chiral biphenyls with up to 99% yield and a 99.5:0.5 enantiomeric ratio researcher.life. These dialdehyde products serve as versatile intermediates that can be converted into chiral biphenylamine derivatives.

Atroposelective C-H Functionalization: Directing group-assisted C-H functionalization has emerged as a highly atom-economical and efficient strategy. Research has shown that a simple and ubiquitous free amine group can act as an effective directing group in Palladium(II)-catalyzed atroposelective C-H olefination researchgate.net. This method allows for the direct synthesis of a broad range of axially chiral biaryl-2-amines in good yields and with high enantioselectivity researchgate.net. This approach avoids the need for pre-functionalization of the starting materials, representing a more streamlined synthetic route researchgate.net.

Cobalt-Catalyzed Oxidative Coupling: Earth-abundant metals like cobalt are gaining traction as sustainable catalysts. A novel method for the atroposelective synthesis of bridged eight-membered terphenyl atropisomers has been developed using a Co(II)/spirocyclic pyrrolidine oxazoline (SPDO) ligand system nih.gov. This aerobic oxidative coupling and desymmetrization sequence of phenols proceeds with good yields and excellent stereoselectivities under environmentally benign conditions nih.gov.

The table below summarizes representative results from various transition metal-catalyzed stereoselective syntheses leading to chiral biaryl structures relevant to biphenylamine derivatives.

| Catalyst/Ligand System | Reaction Type | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) / Enantiomeric Ratio (er) |

| Palladium / Chiral Monophosphine | Suzuki-Miyaura Coupling | Arylboronic acids and aryl halides | High | High |

| Nickel / (+)-DTB-SBpy (chiral 2,2'-bipyridine) | Reductive Ullmann Coupling | ortho-chlorinated aryl aldehyde | up to 99 | 99.5:0.5 er |

| Pd(OAc)₂ / Amino Acid Ligand | C-H Olefination | Biaryl-2-amines | Good | High |

| Co(OAc)₂ / SPDO Ligand | Aerobic Oxidative Coupling | Phenols | Good | Excellent |

Organocatalytic Approaches

In addition to metal-based catalysts, asymmetric organocatalysis has become a powerful strategy for constructing chiral molecules, including atropisomeric biaryls. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are particularly prominent. These catalysts have been successfully employed in atroposelective Friedlander heteroannulation reactions to synthesize stereochemically stable and enantioenriched 4-arylquinolines, which are a class of heteroaromatic biaryls researchgate.net. The CPA catalyst facilitates the cyclization process, effectively controlling the axial chirality of the resulting product researchgate.netmdpi.com. This methodology highlights the potential of organocatalysis to create complex chiral architectures under mild conditions.

Enzymatic and Desymmetrization Strategies

Biocatalysis offers a highly selective means of achieving kinetic resolution and desymmetrization. The enzymatic acylative desymmetrization of σ-symmetric 1,1'-biphenyl-2,6-diol derivatives has been accomplished using commercially available lipases, such as Burkholderia cepacia lipase researcher.life. This approach allows for the enantiodivergent synthesis of axially chiral biphenyls through either acylative or hydrolytic processes catalyzed by a single enzyme researcher.life. Another powerful strategy involves the use of chiral auxiliaries. For example, 1,4-di-O-benzyl-L-threitol has been used as a chiral template for the asymmetric synthesis of axially chiral biaryls via the desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl acs.org. The chiral auxiliary is later removed to yield the enantiomerically enriched biphenyl product acs.org.

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways and Transformation Mechanisms

Oxidative addition and reductive elimination are fundamental reactions in organometallic chemistry, often constituting key steps in catalytic cycles. wikipedia.org These processes involve a change in the oxidation state of a metal center. libretexts.orglibretexts.org In oxidative addition, a metal complex with a low oxidation state inserts into a covalent bond (e.g., C-X, C-H), leading to an increase in the metal's oxidation state and coordination number. libretexts.org The reverse process is reductive elimination, where two ligands on a metal center couple and are eliminated, reducing the metal's oxidation state and coordination number. wikipedia.orglibretexts.org

For biphenyl (B1667301) compounds, these reactions are crucial for the formation of new carbon-carbon and carbon-heteroatom bonds. While specific studies on 2-biphenylamine hydrochloride are not prevalent, the general mechanisms can be inferred. A transition metal catalyst, such as palladium or rhodium, can undergo oxidative addition with an aryl halide or triflate. nih.gov In the context of 2-biphenylamine, this could involve the activation of a C-H bond or a pre-functionalized position on the biphenyl scaffold. Subsequent transmetalation followed by reductive elimination would then form a new bond. nih.gov The reductive elimination step is favored by a high formal positive charge on the metal and the presence of bulky groups. iitd.ac.in The two groups to be eliminated must be in a cis orientation to each other on the metal center for the reaction to proceed. wikipedia.orgiitd.ac.in

Table 1: Key Features of Oxidative Addition and Reductive Elimination

| Process | Change in Metal Oxidation State | Change in Coordination Number | Driving Factors |

| Oxidative Addition | Increases by 2 | Increases by 2 | Electron-rich, coordinatively unsaturated metal center |

| Reductive Elimination | Decreases by 2 | Decreases by 2 | Electron-poor metal center, formation of a stable organic product |

Direct C-H bond activation has emerged as a powerful tool in organic synthesis, allowing for the functionalization of otherwise inert C-H bonds. yale.edu For biphenyl derivatives, C-H activation provides a direct route to more complex molecules without the need for pre-functionalization. nih.gov The amino group in 2-biphenylamine can act as a directing group, guiding a metal catalyst to activate a specific C-H bond, typically at the ortho position.

Recent studies have shown that directing groups can enable remote C-H activation. For instance, a nitrile group on a biphenyl scaffold has been used to direct meta-C-H olefination, acetoxylation, and iodination. nih.govnih.gov This is achieved through the formation of a palladacycle intermediate. DFT computational studies suggest that a ligand-containing Pd-Ag heterodimeric transition state can favor remote meta-selectivity. nih.govnih.gov Similar strategies could potentially be applied to 2-biphenylamine, where the amine or a derivative thereof could direct the functionalization to a specific position on either of the phenyl rings. The choice of catalyst, ligand, and reaction conditions is crucial for controlling the regioselectivity of the C-H functionalization. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway. libretexts.org This involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group, as these groups stabilize the negative charge of the intermediate. masterorganicchemistry.comlibretexts.org

Biphenyl itself is generally unreactive towards nucleophiles due to the electron-rich nature of the aromatic rings. arabjchem.org For 2-biphenylamine, the amino group is an electron-donating group, which further deactivates the ring towards nucleophilic attack. However, if the biphenyl scaffold of 2-biphenylamine were substituted with potent electron-withdrawing groups, such as nitro groups, at appropriate positions, it could undergo SNAr reactions. In such a scenario, a suitable leaving group (e.g., a halide) would be required on the ring.

Table 2: Factors Influencing Nucleophilic Aromatic Substitution

| Factor | Effect on Reaction Rate | Rationale |

| Electron-Withdrawing Groups | Increases | Stabilizes the negative charge of the Meisenheimer complex. masterorganicchemistry.comlibretexts.org |

| Electron-Donating Groups | Decreases | Destabilizes the negatively charged intermediate. |

| Leaving Group Ability | Increases with better leaving groups | The leaving group departs in the second step of the mechanism. |

| Nucleophile Strength | Increases with stronger nucleophiles | The nucleophile attacks in the rate-determining step. |

The biphenyl system readily undergoes electrophilic aromatic substitution reactions, similar to benzene. nih.gov The two phenyl rings are in conjugation, and one ring acts as a weakly activating group for the other. youtube.com The substitution pattern is directed by the existing substituents. In unsubstituted biphenyl, electrophilic attack occurs preferentially at the ortho and para positions due to the stabilization of the cationic intermediate (arenium ion) by resonance.

In 2-biphenylamine, the amino group (-NH₂) is a strong activating and ortho-, para-directing group. This directing effect will dominate over the weaker directing effect of the second phenyl ring. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group on the first ring. The bulky phenyl group at the 2-position might sterically hinder the ortho position to some extent, potentially favoring substitution at the para position. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.gov

Acid-Base Equilibria and Protonation Dynamics

2-Biphenylamine hydrochloride is the salt of the weak base 2-biphenylamine and the strong acid hydrochloric acid. In solution, an equilibrium exists where the protonated aminobiphenyl cation can donate a proton to a base, typically water. nih.gov The position of this equilibrium is described by the acid dissociation constant (Kₐ) or, more conveniently, the pKₐ value of the conjugate acid.

The amino group on the biphenyl scaffold is the basic center. The lone pair of electrons on the nitrogen atom can accept a proton. The basicity of the amino group is influenced by the electronic effects of the biphenyl system. The equilibrium between the protonated and unprotonated forms is crucial for the solubility and biological activity of the compound. The pKₐ value can be determined experimentally using techniques such as potentiometric titration or spectrophotometry, and theoretically through computational methods. scielo.org.mxnih.gov Studies on similar aromatic amines can provide an estimate of the pKₐ. The equilibrium can be represented as follows:

(C₆H₅-C₆H₄-NH₃)⁺ + H₂O ⇌ C₆H₅-C₆H₄-NH₂ + H₃O⁺

Degradation Pathways and Chemical Stability

The chemical stability of a pharmaceutical compound is a critical factor, and understanding its degradation pathways is essential. researchgate.net 2-Biphenylamine, hydrochloride, like many aromatic amines, can be susceptible to degradation under various conditions such as exposure to light, heat, humidity, and oxidizing agents.

Potential degradation pathways include:

Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored degradation products. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. The reaction can proceed through various intermediates, potentially leading to nitrosamines, imines, or polymeric products. researchgate.nettsijournals.com

Photodegradation: Exposure to ultraviolet or visible light can provide the energy to initiate degradation reactions. This can involve the formation of reactive radical species that can lead to a variety of degradation products.

Hydrolysis: While the amine itself is not readily hydrolyzed, other functional groups that might be present on the biphenyl scaffold could be.

Interactions with Excipients: In a pharmaceutical formulation, the active substance can interact with excipients, leading to degradation. For instance, interactions with reducing sugars can lead to the Maillard reaction. ceu.es

Forced degradation studies, where the compound is subjected to stress conditions (e.g., high temperature, strong acid/base, oxidizing agents, light), are typically performed to identify potential degradation products and elucidate the degradation pathways.

Acidic Hydrolysis Mechanisms

The C-N bond in an aromatic amine is generally stable and not susceptible to direct nucleophilic attack by water under typical acidic hydrolysis conditions, unlike esters or amides. Hydrolysis, if it were to occur, would likely involve more forcing conditions or different mechanistic pathways, potentially involving electrophilic substitution on the aromatic rings or oxidative processes, rather than a simple hydrolytic cleavage of the C-N bond. Without specific experimental studies, any proposed mechanism remains speculative.

Stability in Various Chemical Environments

Comprehensive data on the stability of this compound across a range of chemical environments (e.g., varying pH, presence of oxidizing agents, exposure to light) is not extensively documented in available literature. For the related compound, diphenylamine, discoloration upon exposure to light is noted. nih.gov Aromatic amines, as a class, can be susceptible to oxidation, which can lead to the formation of colored impurities. The stability of biphenyl derivatives is generally considered robust due to the aromatic system. rsc.org

The stability of this compound in solution would be highly dependent on the pH. In acidic to neutral solutions, the compound would exist predominantly as the protonated ammonium salt, which is typically more water-soluble and may have different stability characteristics compared to the free base, 2-aminobiphenyl (B1664054). In basic solutions, it would be deprotonated to the free amine. The free amine, having a lone pair of electrons on the nitrogen, is generally more susceptible to oxidation.

Table 1: General Stability Profile of Aromatic Amines

| Environment | General Stability Behavior | Potential Degradation Products |

|---|---|---|

| Acidic (pH < 7) | Generally stable as the ammonium salt. | Limited data available. |

| Neutral (pH = 7) | Equilibrium between salt and free base. | Oxidation products. |

| Basic (pH > 7) | Exists as the free base, more prone to oxidation. | Oxidized and polymerized species. |

| UV/Visible Light | Potential for photodegradation and discoloration. | Colored impurities, polymeric materials. |

| Oxidizing Agents | Susceptible to oxidation. | Nitroso, nitro, and coupled compounds. |

This table represents generalized behavior for aromatic amines and is not based on specific experimental data for this compound.

Reaction Kinetics and Thermodynamic Studies

Specific studies detailing the reaction kinetics and thermodynamics of this compound are scarce in the published literature. Thermodynamic data is available for the free base, 2-aminobiphenyl.

The NIST Chemistry WebBook provides the following thermodynamic properties for 2-aminobiphenyl in the solid state at standard conditions:

Enthalpy of Formation (ΔfH°solid): This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Enthalpy of Combustion (ΔcH°solid): This is the enthalpy change when one mole of the compound undergoes complete combustion with oxygen.

Enthalpy of Fusion (ΔfusH): The heat required to change one mole of the substance from a solid to a liquid at its melting point. nist.gov

Kinetic studies, which would provide information on reaction rates, rate constants, and activation energies for processes like hydrolysis or degradation, are not available in the searched resources. Such studies would be essential to quantify the stability of the compound under different conditions. Similarly, thermodynamic studies on its dissolution in various solvents, which would yield parameters like Gibbs free energy, enthalpy, and entropy of solution, have not been reported.

Table 2: Reported Physical and Thermodynamic Properties for 2-Aminobiphenyl

| Property | Value | Source |

|---|---|---|

| Molar Mass | 169.22 g/mol | nih.govwikipedia.orgsigmaaldrich.com |

| Melting Point | 47-50 °C | sigmaaldrich.com |

| Boiling Point | 299 °C | wikipedia.orgsigmaaldrich.com |

| Water Solubility | Insoluble | sigmaaldrich.com |

| Log Kow | 2.84 | nih.gov |

Note: The properties listed are for the free base, 2-aminobiphenyl, not the hydrochloride salt.

Coordination Chemistry and Ligand Development

Electrochemical Properties of Coordination Compounds

Detailed studies on the electrochemical properties of a broad range of coordination compounds featuring 2-biphenylamine as a ligand are limited. The existing research predominantly centers on palladium complexes, where the focus is typically on their catalytic activity rather than their redox behavior.

For the well-established 2-aminobiphenyl (B1664054) palladacycle precatalysts, the crucial electrochemical step is the reductive elimination that generates the active Pd(0) species. nih.govnih.govacs.org The activation of these precatalysts involves the deprotonation of the palladium-bound amine to form a Pd-amido complex, which then undergoes reductive elimination. nih.govnih.gov This process is a key feature of their catalytic cycle, but detailed electrochemical data such as redox potentials for a series of these complexes are not extensively reported.

The development of N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts was driven by the need to prevent side reactions and contamination from the free -NH2 group, rather than to modulate the electrochemical properties in a systematic way. nih.govnih.govacs.org

Beyond palladium, there is a significant lack of information in the scientific literature regarding the electrochemical properties of coordination compounds formed between 2-biphenylamine and other transition metals. Therefore, a comprehensive discussion or a data table on this topic cannot be provided at this time.

Structure-Activity Relationships in Metal Complexes

The study of structure-activity relationships for metal complexes of 2-biphenylamine is almost exclusively confined to the field of palladium-catalyzed cross-coupling reactions. rmit.edu.vnacs.org In this context, the "activity" refers to the catalytic efficiency of the palladacycle precatalysts.

The core structure of these catalysts is a palladacycle formed from 2-aminobiphenyl. The high reactivity and selectivity of these precatalysts are attributed to their efficient generation of a monoligated Pd(0) species, which is a highly active catalyst for C-C and C-heteroatom bond formation. rmit.edu.vnresearchgate.net

Key findings in the structure-activity relationships of these palladacycles include:

Phosphine Ligands: The nature of the ancillary phosphine ligand attached to the palladium center significantly influences the catalytic activity. The choice of phosphine ligand can affect the stability of the precatalyst and the rate of the catalytic cycle. However, systematic studies quantifying these effects specifically for a wide range of 2-aminobiphenyl palladacycles with varied electronic and steric properties on the biphenyl (B1667301) backbone are not extensively documented.

A data table summarizing the structure-activity relationships is challenging to construct due to the qualitative nature of many of the reported findings and the focus on synthetic utility rather than quantitative kinetic or mechanistic studies that would allow for a direct comparison of a series of structurally varied complexes.

| Complex Type | Structural Modification | Effect on Activity | Reference |

| 2-Aminobiphenyl Palladacycle | N-methylation | Prevents carbazole (B46965) byproduct formation, improving product purity. | nih.govnih.gov |

| 2-Aminobiphenyl Palladacycle | N-phenylation | Prevents carbazole byproduct formation, improving product purity. | nih.govnih.gov |

Outside of the context of palladium catalysis, there is a lack of reported structure-activity relationship studies for coordination compounds of 2-biphenylamine.

Catalytic Applications of 2 Biphenylamine Derived Systems

Homogeneous Catalysis

In homogeneous catalysis, catalyst and reactant molecules exist in the same phase, typically a liquid solution. This allows for high reactivity and selectivity under mild conditions. Systems derived from 2-biphenylamine have proven to be particularly powerful in this domain, especially as ligands for transition metal catalysts.

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. Palladacycles derived from 2-aminobiphenyl (B1664054) have emerged as exceptionally potent precatalysts for these transformations, often requiring low catalyst loadings and mild reaction conditions. acs.orgrmit.edu.vn These palladacycle precatalysts are stable, easily handled, and activate in situ to generate the active LPd(0) species.

The activation of these 2-aminobiphenyl palladacycles typically occurs under basic conditions, proceeding through the deprotonation of the amine group, followed by reductive elimination to form carbazole (B46965) and the catalytically active Pd(0) complex. nih.govacs.org This efficient generation of the active catalyst is a key factor in their high performance.

To overcome potential side reactions where the carbazole byproduct consumes starting materials, N-substituted 2-aminobiphenyl palladacycles have been developed. nih.gov For instance, N-methyl and N-phenyl derivatives form N-substituted carbazoles upon activation, which are incapable of undergoing N-arylation, thus preserving the starting materials. These modified precatalysts have demonstrated high efficacy in Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions. nih.gov

The table below summarizes the performance of N-substituted 2-aminobiphenyl palladacycle precatalysts in selected cross-coupling reactions.

| Precatalyst | Coupling Type | Reactants | Catalyst Loading (mol %) | Conditions | Yield (%) |

|---|---|---|---|---|---|

| N-Methyl-2-aminobiphenyl palladacycle with XPhos | Suzuki-Miyaura (C-C) | 4-Chlorotoluene + Phenylboronic acid | 2 | K3PO4, THF/H2O, rt, 30 min | 94 |

| N-Phenyl-2-aminobiphenyl palladacycle with XPhos | Suzuki-Miyaura (C-C) | 4-Chlorotoluene + Phenylboronic acid | 2 | K3PO4, THF/H2O, rt, 30 min | 96 |

| N-Methyl-2-aminobiphenyl palladacycle with XPhos | Buchwald-Hartwig (C-N) | 4-Chloroanisole + Aniline | 0.01 | NaOtBu, Toluene, 100 °C | 99 |

| N-Phenyl-2-aminobiphenyl palladacycle with XPhos | Buchwald-Hartwig (C-N) | 4-Iodoanisole + Aniline | 0.01 | NaOtBu, Toluene, 100 °C | 99 |

The construction of chiral molecules in an enantioselective manner is a cornerstone of modern organic synthesis. Ligands derived from biphenyl (B1667301) and diphenylamine scaffolds have been instrumental in this field. Diphenylamine-linked bis(oxazoline) ligands, for example, form chiral complexes with metal ions like zinc triflate (Zn(OTf)₂) that effectively catalyze asymmetric reactions.

These complexes have been successfully applied to tandem Friedel–Crafts alkylation/Michael addition reactions between indoles and nitroolefin enoates. This process constructs highly functionalized chiral chromans with excellent stereoselectivities, achieving high diastereomeric ratios (dr) and enantiomeric excesses (ee). The diphenylamine backbone provides a flexible yet well-defined chiral environment that directs the stereochemical outcome of the reaction.

Furthermore, bridged C₂-symmetric biphenyl phosphine ligands have proven highly effective in the asymmetric hydrogenation of various substrates. nih.gov These ligands, which possess both axial chirality from the biphenyl backbone and central chirality on a linking unit, can be synthesized with high diastereoselectivity. Rhodium and Ruthenium complexes of these ligands catalyze the hydrogenation of ketoesters, enamides, and other prochiral olefins with outstanding enantioselectivity. nih.govacs.org

| Ligand/Catalyst System | Reaction Type | Substrates | Key Results | Reference |

|---|---|---|---|---|

| Diphenylamine-linked bis(oxazoline)-Zn(OTf)₂ | Tandem Friedel-Crafts/Michael Addition | Indoles + Nitroolefin enoates | Up to 95:5 dr, up to 99% ee | researchgate.net |

| Chiral Biphenyl Diphosphine-Ru Complex | Asymmetric Hydrogenation | β-Ketoesters | Up to >99% ee | nih.gov |

| Chiral Biphenyl Diphosphine-Ru Complex | Asymmetric Hydrogenation | β-(Acylamino)acrylates | Up to >99% ee | nih.gov |

Catalytic hydrogenation and dehydrogenation are fundamental processes in chemical synthesis and energy storage (e.g., liquid organic hydrogen carriers). Hydrogenation involves the addition of hydrogen to a molecule, typically to reduce unsaturated bonds, while dehydrogenation is the reverse process. These reactions are often catalyzed by transition metal complexes.

While the biphenyl scaffold is a core component of many successful ligands for asymmetric hydrogenation, as noted in the previous section, the use of catalysts specifically derived from 2-biphenylamine for general hydrogenation and dehydrogenation is less frequently documented. The catalytic hydrogenation of amides, for example, is a green process for producing alcohols and amines, which can be achieved with various homogeneous and heterogeneous catalysts. elsevierpure.com Similarly, acceptorless dehydrogenation, which releases hydrogen gas without the need for a sacrificial hydrogen acceptor, is a highly atom-economical process for synthesizing unsaturated compounds. researchgate.net The robust nature and tunable electronic properties of 2-biphenylamine derivatives make them promising candidates for the design of new catalysts for these important transformations, though specific, widely adopted applications have yet to be extensively reported.

Heterogeneous Catalysis

Heterogeneous catalysis involves catalysts in a different phase from the reactants, which offers significant advantages in terms of catalyst separation, recovery, and recycling. A common strategy to bridge the gap between the high activity of homogeneous catalysts and the practical benefits of heterogeneous systems is to immobilize homogeneous catalysts onto solid supports.

While 2-aminobiphenyl-derived systems have shown immense success in homogeneous catalysis, their application in heterogeneous catalysis is an area with potential for development. The functional amine group on the 2-biphenylamine scaffold provides a convenient handle for covalent attachment to solid supports like silica, polymers, or metal-organic frameworks (MOFs). mdpi.com Immobilizing the highly active 2-aminobiphenyl palladacycles, for instance, could lead to robust, recyclable catalysts for cross-coupling reactions, combining their high efficiency with the operational simplicity of a solid-phase catalyst. Such supported catalysts could be particularly valuable in continuous flow reactors and for the synthesis of fine chemicals where metal contamination of the product is a concern.

Photocatalysis and Photoredox Processes

Photocatalysis utilizes light to activate a catalyst, enabling chemical transformations under exceptionally mild conditions. This field has expanded rapidly, providing new pathways for generating reactive intermediates like radical ions.

Derivatives of 2-biphenylamine have been shown to participate in valuable photoredox reactions. For example, N-benzylidene-[1,1'-biphenyl]-2-amines exhibit unique reactivity under visible-light photoredox conditions. nih.gov In the presence of an iridium-based photocatalyst, these imines can undergo an unprecedented reductive coupling with aliphatic amines to synthesize unsymmetrical 1,2-diamines. nih.gov

The reaction mechanism involves the generation of α-amino radicals via a proton-coupled single-electron transfer (PCET) process. The presence of the biphenyl moiety is critical for this reactivity. Interestingly, by modifying the reaction conditions, the same starting materials can be selectively dimerized to form symmetrical 1,2-diamines. This work highlights how the unique electronic structure of the 2-biphenylamine derivative enables distinct reactivity under photocatalytic conditions, providing access to valuable and complex amine products. nih.gov

Triplet-Triplet Energy Transfer Mechanisms

Triplet-triplet energy transfer (TTET) is a crucial mechanism in photochemistry and photocatalysis, enabling the activation of a substrate molecule by transferring energy from a photosensitizer. In a hypothetical scenario involving a catalyst derived from 2-biphenylamine, the process would adhere to the fundamental principles of TTET.

The catalytic cycle would be initiated by the absorption of light by the 2-biphenylamine-derived photosensitizer, promoting it from its singlet ground state (S₀) to an excited singlet state (S₁). Subsequently, the photosensitizer would undergo intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁). This triplet-state photosensitizer can then interact with a substrate molecule.

The energy transfer itself occurs via a Dexter energy transfer mechanism, a short-range process that involves the exchange of electrons between the photosensitizer and the substrate. For this to be efficient, the triplet energy of the 2-biphenylamine-derived photosensitizer must be greater than that of the substrate. Upon energy transfer, the photosensitizer returns to its ground state (S₀), ready to initiate another cycle, while the substrate is promoted to its triplet state (T₁), where it can undergo the desired chemical transformation.

The efficiency of TTET in such a system would be influenced by several factors, including:

Triplet Energy Level : The relative triplet energies of the donor (the 2-biphenylamine-derived catalyst) and the acceptor (the substrate) are paramount.

Molecular Proximity and Orientation : As a short-range phenomenon, the rate of Dexter energy transfer is highly dependent on the distance and orbital overlap between the catalyst and the substrate.

Solvent Polarity : The surrounding medium can influence the stability of the excited states and the efficiency of the energy transfer process.

In some systems, primary amines have been shown to enhance triplet energy transfer from photoexcited nanocrystals. This suggests that the amine functionality in a 2-biphenylamine-derived catalyst could play a role in modulating the efficiency of the energy transfer process.

Mechanistic Elucidation of Catalytic Cycles

Key Steps in a Hypothetical Catalytic Cycle:

A generalized photocatalytic cycle involving a 2-biphenylamine-derived catalyst (Cat) and a substrate (S) proceeding through triplet-triplet energy transfer can be outlined as follows:

Photoexcitation: The catalyst in its ground state, Cat(S₀), absorbs a photon of light to form the excited singlet state, Cat(S₁).

Intersystem Crossing (ISC): The excited singlet state undergoes a spin-forbidden transition to the more stable triplet state, Cat(T₁).

Triplet-Triplet Energy Transfer (TTET): The triplet catalyst transfers its energy to the substrate, S(S₀), resulting in the regeneration of the ground-state catalyst, Cat(S₀), and the formation of the excited triplet substrate, S(T₁).

Product Formation: The excited substrate, S(T₁), undergoes a chemical reaction to form the product (P).

Experimental and Computational Approaches for Mechanistic Studies:

To validate such a cycle and understand its nuances, researchers would employ a variety of techniques:

Spectroscopic Analysis: Techniques like UV-Vis absorption and fluorescence spectroscopy would be used to characterize the photophysical properties of the 2-biphenylamine-derived catalyst, including its absorption spectrum and excited-state energies.

Transient Absorption Spectroscopy: This powerful technique allows for the direct observation and characterization of short-lived excited states and radical intermediates, providing crucial information about the kinetics of intersystem crossing, energy transfer, and subsequent reaction steps.

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to model the electronic structure of the catalyst and substrate, predict their excited-state properties, and map out the potential energy surfaces for the key reaction steps. This can provide valuable insights into the feasibility of proposed mechanisms and the factors controlling reactivity and selectivity.

Quenching Studies: Experiments using known triplet quenchers can help to confirm the involvement of a triplet-state intermediate in the catalytic cycle.

By combining these experimental and computational approaches, a detailed understanding of the catalytic cycle of a 2-biphenylamine-derived system could be achieved, paving the way for the rational design of more efficient and selective photocatalysts.

Advanced Material Science Applications

Organic Electronic Materials

The structural characteristics of 2-biphenylamine derivatives make them promising candidates for use in organic electronic materials. The biphenyl (B1667301) unit provides a rigid, conjugated system that can facilitate charge transport, a critical property for semiconductor applications.

Derivatives of biphenylamine are explored for their potential use as hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs). An efficient OLED requires balanced charge injection and transport, and the hole-transporting layer (HTL) plays a crucial role in this process. Materials with high hole mobility, good morphological stability, and appropriate energy levels are essential for high-performance devices nih.gov. Triarylamine derivatives, a class to which substituted biphenylamines belong, are widely used as HTMs due to their excellent optoelectronic properties nih.gov.

The design of novel HTMs often involves creating molecules with high triplet energy to prevent energy transfer from the emissive layer, particularly in phosphorescent OLEDs (PhOLEDs) nih.govrsc.org. The rigid structure of the biphenyl core can contribute to high glass transition temperatures (Tg), which imparts morphological stability to the thin films used in OLEDs, preventing crystallization and device degradation. While specific research on 2-biphenylamine hydrochloride is limited in this context, the broader class of functionalized biphenyl and triarylamine compounds demonstrates significant potential for these applications nih.govresearchgate.netrsc.org. The development of new hole-transporting materials is a key area of research aimed at improving the efficiency and lifespan of OLEDs for displays and lighting rsc.org.

Organic semiconductors are the foundation of various organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) perepichka.com. These materials are typically based on π-conjugated molecules or polymers that allow for the delocalization and transport of charge carriers mdpi.com. The electronic properties of organic semiconductors can be tuned through chemical synthesis, allowing for the design of materials with specific functionalities perepichka.com.

Biphenyl-based structures are of interest for organic semiconductors due to their inherent rigidity and defined conjugation pathway. The introduction of amine groups can further modify the electronic properties, influencing the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for matching the energy levels of other materials within a device to ensure efficient charge injection and transport. While direct applications of 2-biphenylamine hydrochloride as a primary semiconductor are not widely documented, its structure serves as a foundational component for more complex molecules designed for semiconducting applications semanticscholar.org. The synthesis of novel π-conjugated systems, including those based on biphenyl units, is a key strategy in advancing the field of organic electronics perepichka.com.

Functional Polymers and Macromolecular Architectures

The bifunctional nature of 2-biphenylamine (an amine group and an aromatic biphenyl structure) allows it to be used as a monomer in the synthesis of high-performance polymers. Its incorporation can impart desirable thermal, mechanical, and electronic properties to the resulting macromolecular chains.

2-Aminobiphenyl (B1664054) and its diamino-derivatives are valuable monomers for the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability and mechanical strength acs.orgacs.orgtitech.ac.jpnih.govrsc.org. Polyimides are typically synthesized through a two-step polycondensation reaction between a diamine and a dianhydride nih.gov.

The inclusion of the bent, non-linear structure of a 2,2'-disubstituted biphenyl unit in the polymer backbone disrupts chain packing, which can lead to increased solubility of the polyimide in organic solvents without significantly compromising its thermal stability. For instance, polyimides derived from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl exhibit high optical transparency and low dielectric constants, making them suitable for optoelectronic applications acs.orgacs.orgtitech.ac.jp. The properties of the resulting polyimides can be tailored by the choice of both the diamine and the dianhydride monomers nih.gov.

Table 1: Properties of Polyimides Derived from Biphenyl Diamine Derivatives

| Dianhydride Monomer | Diamine Monomer | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Key Properties |

|---|---|---|---|---|

| 6FDA | 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl | > 300 °C | > 500 °C | High optical transparency, low dielectric constant acs.orgtitech.ac.jp |

| PMDA | 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl | > 300 °C | > 500 °C | High refractive index, thermal stability titech.ac.jp |

| DPPD | 2,2'-dimethyl-4,4'-diaminobiphenyl (MBDAM) | > 336 °C | > 493 °C | Improved gas permeability and selectivity rsc.org |

Note: 6FDA = 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride; PMDA = Pyromellitic dianhydride; DPPD = 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride. Data is for related diaminobiphenyl compounds.

Polymers of Intrinsic Microporosity (PIMs) are materials that possess interconnected voids of less than 2 nm in diameter due to the inefficient packing of their rigid and contorted polymer chains semanticscholar.org. This unique structure gives them high free volume and large internal surface areas, making them promising for applications in gas separation and storage semanticscholar.orgatlantis-press.com.

The synthesis of PIMs requires monomers that introduce rigidity and a point of contortion into the polymer backbone, preventing the chains from packing efficiently semanticscholar.orgresearchgate.net. The biphenyl unit, particularly when substituted at the 2 and 2' positions, provides the necessary structural rigidity and non-linearity. PIMs can be synthesized through various polymerization reactions, including those that form polyimide linkages semanticscholar.org. Therefore, diamino-biphenyl derivatives are suitable candidates for creating PIM-polyimides. The combination of a rigid dianhydride with a contorted diamine, such as one based on a 2,2'-disubstituted biphenyl, can lead to polymers with sufficient intrinsic microporosity to be effective in membrane-based gas separations researchgate.netosti.govrsc.org.

Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic ligands nih.govrsc.org. The ability to tune their pore size and functionalize their internal surfaces makes them highly attractive for applications in gas storage, separations, and catalysis rsc.org.

The amine group on the 2-biphenylamine structure can be a valuable tool in MOF chemistry in two primary ways. First, a bifunctional derivative of 2-biphenylamine (e.g., with added carboxylic acid groups) could act as a primary organic linker in the direct synthesis of a MOF rsc.orgnih.gov. The amino group would then be an integral part of the framework, available to interact with guest molecules like CO2 rsc.org.

Sensor Development and Chemosensing Applications

Following a comprehensive review of scientific literature and chemical databases, no specific research or applications detailing the use of "2-Biphenylamine, hydrochloride" in sensor development or for chemosensing purposes have been identified.

While related aromatic amine compounds, such as triphenylamine and its derivatives, have been investigated for their potential in creating fluorescent and electrochemical sensors for the detection of various analytes like metal ions, there is no available data to suggest that this compound has been similarly explored or utilized. The distinct chemical structure of this compound would necessitate dedicated research to determine its suitability and effectiveness as a sensing material.

Therefore, this section cannot be populated with detailed research findings or data tables as per the request, due to the absence of relevant scientific information on this specific compound in the field of sensor technology.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.

Electronic Structure and Reactivity Predictions (e.g., DFT Calculations)

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, enabling the prediction of a molecule's electronic structure and reactivity. For 2-Biphenylamine, hydrochloride, DFT calculations would typically involve optimizing the geometry of the molecule to find its most stable three-dimensional arrangement. This process also yields valuable information about bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include:

Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Electron Density Distribution: DFT calculations can map the electron density across the molecule, revealing regions that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species.

Electrostatic Potential Maps: These maps visualize the electrostatic potential on the surface of the molecule, indicating regions that are likely to be attacked by electrophiles (positive potential) or nucleophiles (negative potential).

From these fundamental electronic properties, a range of reactivity descriptors can be derived to predict the chemical behavior of this compound.

| Reactivity Descriptor | Predicted Significance for this compound |

| Ionization Potential | Related to the energy required to remove an electron. |

| Electron Affinity | Related to the energy released when an electron is added. |

| Electronegativity | A measure of the atom's ability to attract shared electrons. |

| Chemical Hardness | A measure of resistance to change in electron distribution. |

| Chemical Softness | The reciprocal of chemical hardness, indicating higher reactivity. |

| Fukui Functions | Indicate the most likely sites for nucleophilic and electrophilic attack. |

These descriptors, derived from DFT calculations, provide a quantitative basis for predicting the reactivity of this compound in various chemical environments.

Vibrational Spectra Simulations

Theoretical vibrational spectra of this compound can be simulated using quantum chemical methods, most commonly DFT. These simulations are invaluable for interpreting experimental infrared (IR) and Raman spectra. The process involves calculating the harmonic vibrational frequencies of the molecule at its optimized geometry.

The simulated spectrum provides a set of vibrational modes, each with a specific frequency and intensity. Each mode corresponds to a particular type of molecular motion, such as the stretching of a C-H bond, the bending of an N-H bond, or the torsional motion of the two phenyl rings relative to each other. By comparing the simulated spectrum with an experimentally obtained spectrum, chemists can assign the observed spectral bands to specific molecular vibrations. This detailed assignment provides a deeper understanding of the molecule's structure and bonding.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its behavior in different environments, such as in aqueous solution.

In a typical MD simulation, the molecule is placed in a simulation box, often filled with solvent molecules like water, to mimic solution conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of each atom over a period of time.

From these simulations, a wealth of information can be extracted, including:

Conformational Dynamics: MD simulations can reveal the different shapes (conformations) the molecule can adopt and how it transitions between them. For this compound, a key conformational feature is the dihedral angle between the two phenyl rings, and MD can show how this angle fluctuates over time.

Solvation Structure: The simulations can illustrate how solvent molecules arrange themselves around the solute molecule. This includes the formation of hydrogen bonds between the amine group of this compound and surrounding water molecules.

Transport Properties: Properties such as the diffusion coefficient of the molecule in a particular solvent can be calculated from the simulation trajectories.

Computational Modeling for Rational Design and Property Prediction

The computational tools described above can be leveraged for the rational design of new molecules with desired properties, starting from the this compound scaffold. By systematically modifying the structure of the molecule in silico (e.g., by adding or changing functional groups) and then recalculating its properties using quantum chemical methods, it is possible to predict how these changes will affect its behavior.

For instance, if the goal is to design a derivative with enhanced reactivity at a specific site, computational models can be used to screen a library of virtual compounds and identify those with the most favorable electronic properties. This approach, often part of a larger quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) study, can significantly accelerate the discovery and optimization of new chemical entities.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, computational methods can be used to:

Identify Reaction Pathways: By mapping the potential energy surface of a reaction, computational methods can identify the most likely pathway from reactants to products.

Characterize Transition States: The transition state is the highest energy point along the reaction pathway and is a critical structure for determining the reaction rate. Computational methods can determine the geometry and energy of the transition state.

Calculate Activation Energies: The activation energy, which is the energy difference between the reactants and the transition state, can be calculated. This value is directly related to the rate of the reaction.

By performing these calculations for different possible mechanisms, it is possible to determine the most energetically favorable reaction pathway and thus elucidate the detailed mechanism of the reaction.

Advanced Analytical Techniques for Comprehensive Characterization

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)